L-4-Hydroxyphenyl-3,5-d2-alanine

Catalog No.
S1899943
CAS No.
30811-19-9
M.F
C9H11NO3
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-4-Hydroxyphenyl-3,5-d2-alanine

CAS Number

30811-19-9

Product Name

L-4-Hydroxyphenyl-3,5-d2-alanine

IUPAC Name

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D

InChI Key

OUYCCCASQSFEME-ZQCIBQAJSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N

Isotope Tracer Studies

One primary application of L-4-Hydroxyphenyl-3,5-d2-alanine is in isotope tracer studies []. Deuterium, a stable isotope of hydrogen, acts as a non-radioactive label that can be tracked within a molecule. By incorporating L-4-Hydroxyphenyl-3,5-d2-alanine into a biological system, researchers can monitor the metabolism and fate of tyrosine within that system. The specific positions of the deuterium atoms allow for sensitive detection using techniques like mass spectrometry, enabling researchers to trace the movement and transformation of tyrosine throughout the experiment [].

Here are some specific examples of isotope tracer studies using L-4-Hydroxyphenyl-3,5-d2-alanine:

  • Investigating Melanin Synthesis: Tyrosine is a precursor to melanin, the pigment responsible for skin and hair color. By feeding cells with L-4-Hydroxyphenyl-3,5-d2-alanine, researchers can track the incorporation of deuterium into melanin, revealing details about the pathway and regulation of melanin production [].
  • Studying Protein Turnover: L-4-Hydroxyphenyl-3,5-d2-alanine can be used to label newly synthesized proteins. By measuring the incorporation and subsequent disappearance of the deuterium label over time, researchers can gain insights into protein turnover rates within cells or tissues.

L-4-Hydroxyphenyl-3,5-d2-alanine is a deuterated derivative of L-tyrosine, characterized by the presence of deuterium atoms at the 3 and 5 positions of the phenyl ring. Its molecular formula is C9_9H11_{11}N O3_3, and it has a molecular weight of approximately 183.2 g/mol. This compound is notable for its role in biochemical research, particularly in studies involving amino acid metabolism and neurotransmitter synthesis.

Typical of amino acids, including:

  • Decarboxylation: This reaction can yield neurotransmitters such as dopamine.
  • Transamination: It can undergo transamination reactions to form other amino acids.
  • Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules

    As a derivative of L-tyrosine, L-4-Hydroxyphenyl-3,5-d2-alanine plays a significant role in biological systems:

    • Neurotransmitter Precursor: It serves as a precursor for catecholamines, including dopamine, norepinephrine, and epinephrine.
    • Antioxidant Properties: Similar to other phenolic compounds, it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
    • Potential Therapeutic Uses: Research indicates that deuterated compounds may have altered pharmacokinetics and pharmacodynamics, potentially leading to enhanced therapeutic effects or reduced side effects .

The synthesis of L-4-Hydroxyphenyl-3,5-d2-alanine can be achieved through several methods:

  • Deuteration of L-Tyrosine: Utilizing deuterated reagents during the synthesis of L-tyrosine can introduce deuterium at specific positions on the phenyl ring.
  • Palladium-Catalyzed Reactions: Employing palladium catalysts in C–N coupling reactions allows for the formation of this compound from simpler precursors

    L-4-Hydroxyphenyl-3,5-d2-alanine has various applications:

    • Research Tool: It is used in metabolic studies to trace pathways involving amino acids and neurotransmitters.
    • Pharmaceutical Development: Its unique isotopic labeling allows for better understanding and optimization of drug formulations.
    • Biochemical Analysis: It aids in the study of enzyme kinetics and mechanisms involving amino acid transformations .

Interaction studies involving L-4-Hydroxyphenyl-3,5-d2-alanine primarily focus on its biochemical interactions:

  • Enzyme Interactions: Studies have shown that this compound can interact with enzymes involved in amino acid metabolism, influencing their activity and efficiency.
  • Binding Affinity Studies: Its isotopic labeling allows researchers to track binding events in real-time during various biochemical assays.

L-4-Hydroxyphenyl-3,5-d2-alanine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-TyrosineCore structureNon-deuterated; widely known as a neurotransmitter precursor.
L-DOPASimilar backboneDirectly involved in dopamine synthesis; used clinically for Parkinson's disease.
L-PhenylalanineSimilar backboneEssential amino acid; does not contain hydroxyl group on the phenyl ring.
3,4-DihydroxyphenylalanineHydroxyl groupsA key intermediate in catecholamine synthesis; lacks deuteration.

L-4-Hydroxyphenyl-3,5-d2-alanine is unique due to its specific isotopic labeling that allows for detailed tracking in metabolic studies and potential alterations in pharmacological properties compared to its non-deuterated counterparts.

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-4-Hydroxyphenyl-3,5-d2-alanine

Dates

Modify: 2023-08-16

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